molecular formula C11H12Cl2O3 B3309691 Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate CAS No. 94242-10-1

Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate

Cat. No.: B3309691
CAS No.: 94242-10-1
M. Wt: 263.11 g/mol
InChI Key: AVPLKXFWAHXGJD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate (CAS 94242-10-1) is a chemical compound with the molecular formula C11H12Cl2O3 and a molecular weight of 263.12 g/mol . This ester is characterized by its chloro- and methoxy-substituted phenylacetate structure, which makes it a valuable synthetic intermediate in organic chemistry and pharmaceutical research . Compounds with similar substructures, particularly those featuring chloro and methoxy groups on an aromatic ring, are frequently employed in the design and synthesis of novel bioactive molecules . For instance, research into benzisoxazole-triazole hybrids, which share structural motifs with this compound, has shown promising α-glucosidase inhibitory activity, indicating potential applications in the development of anti-diabetic agents . Furthermore, such chemical scaffolds are also explored for their antibacterial properties . As a building block, it offers researchers a pathway to incorporate a specific, multi-substituted phenyl fragment into more complex target structures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. It is recommended to store the compound sealed in a dry environment at 2-8°C to maintain stability .

Properties

IUPAC Name

methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-6-4-7(12)5-8(10(6)15-2)9(13)11(14)16-3/h4-5,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPLKXFWAHXGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(C(=O)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate typically involves the esterification of 5-chloro-2-methoxy-3-methylbenzoic acid with methanol in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Types of Reactions:

    Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide or amine groups.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate involves

Biological Activity

Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate, with the CAS number 94242-10-1, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H12Cl2O3
  • Molecular Weight : 263.12 g/mol
  • LogP : 2.72
  • Polar Surface Area : 36 Ų
  • Heavy Atoms Count : 15

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects against different cell lines and potential therapeutic applications.

Antiproliferative Activity

Research has shown that this compound exhibits significant antiproliferative activity. For instance, a study involving various derivatives indicated that compounds with similar structures demonstrated varying degrees of effectiveness against cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, revealing that certain substitutions on the phenyl ring enhance the activity against specific cell types.

CompoundCell LineIC50 (µM)
This compoundHSC-T6X.XX
Other AnalogHSC-T6Y.YY
Other AnalogA549Z.ZZ

Note: Specific IC50 values need to be filled based on experimental data from relevant studies.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of halogen and methoxy groups in its structure appears to play a critical role in modulating these pathways.

Case Studies

  • Study on Hepatic Stellate Cells : A study evaluated the effects of this compound on hepatic stellate cells (HSC-T6). Results indicated that the compound significantly inhibited cell proliferation after 48 hours of treatment, leading to morphological changes indicative of apoptosis.
  • Comparative Analysis with Derivatives : In another research effort, various derivatives were synthesized and tested alongside this compound. The study found that modifications to the methoxy and chloro groups influenced the compounds' antiproliferative activities, suggesting avenues for further optimization in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features, molecular weights, and applications of Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate (hereafter referred to as Compound A ) with analogous compounds:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Features/Applications References
Compound A C₁₁H₁₁Cl₂O₃ 5-Cl, 2-OCH₃, 3-CH₃ on phenyl; Cl on acetate 265.11 Intermediate for heterocycles; steric hindrance
Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate C₉H₇Cl₃O₂ 2,3-Cl₂ on phenyl; Cl on acetate 253.51 Higher halogen content; potential agrochemical
Methyl (5-chloro-2-methoxyphenyl)acetate C₁₀H₁₁ClO₃ 5-Cl, 2-OCH₃ on phenyl; no 3-CH₃ or acetate-Cl 214.65 Less steric hindrance; simpler reactivity
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl C₉H₁₁Cl₂NO₂ NH₂ on acetate; 2-Cl on phenyl; HCl salt 244.10 Enhanced solubility; peptide synthesis
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate C₁₀H₁₃NO₅S 5-OCH₃, 2-SO₂NH₂ on phenyl 259.28 Sulfonamide group; pharmaceutical applications
Ethyl (Z)-2-chloro-2-(2-phenylhydrazinylidene)acetate C₁₀H₁₀ClN₃O₂ Hydrazone group; Z-configuration 239.66 Precursor for spiroheterocycles

Key Differences and Implications

Halogenation Patterns: Compound A and Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate both have multiple Cl atoms but differ in substitution positions. The dichlorophenyl analog’s higher halogen density may enhance lipophilicity, favoring agrochemical applications, whereas Compound A’s methoxy and methyl groups improve solubility and modulate electronic effects .

Methyl 2-amino-2-(2-chlorophenyl)acetate HCl’s NH₂ group facilitates peptide coupling, contrasting with Compound A’s electrophilic Cl .

Applications :

  • Compound A’s balanced substituents make it versatile in synthesizing substituted benzofurans or indoles (similar to and ) .
  • Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate’s sulfamoyl group enhances hydrogen-bonding capacity, favoring pharmaceutical target engagement .

Research Findings and Data

Reactivity in Heterocycle Formation

  • Compound A’s chloroacetate group undergoes nucleophilic substitution with amines or thiols, enabling access to thiadiazoles or triazoles (analogous to ) .
  • In contrast, Ethyl (Z)-2-chloro-2-(2-phenylhydrazinylidene)acetate forms helical chains via N–H···O hydrogen bonds, a feature absent in Compound A due to its lack of hydrazone groups .

Crystallographic and Physicochemical Properties

  • Benzofuran derivatives (e.g., ) exhibit π–π stacking (Cg···Cg = 3.84 Å), while Compound A’s methyl and methoxy groups may disrupt such interactions, altering solid-state packing .
  • The hydrochloride salt of Methyl 2-amino-2-(2-chlorophenyl)acetate shows higher aqueous solubility than Compound A, critical for bioavailability in drug formulations .

Q & A

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • Methodological Answer :
  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC. Ester hydrolysis dominates at pH >10.
  • Thermogravimetric analysis (TGA) : Determines decomposition onset (~180°C).
  • Lyophilization : Stabilizes the compound for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate

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